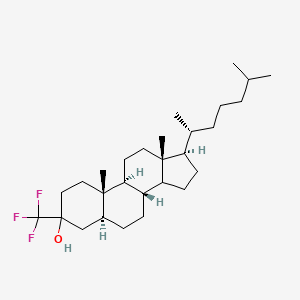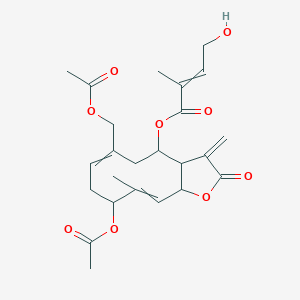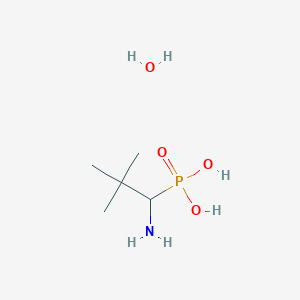
Cortisol 21-β-D-Glucuronide Methyl Ester 2,3,5-Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cortisol is a hormone that’s important throughout the body for maintaining blood pressure, blood sugar, and metabolism, as well as responding to infections and stress . It’s made by your adrenal glands, which are two small glands that sit on top of your kidneys .
Synthesis Analysis
Cortisol secretion is a dynamic process that depends on de novo synthesis of the hormone in response to a spike in ACTH production as the adrenals do not store pre-synthesized product . Steroidogenesis is initiated by LDL-cholesterol mobilization from a pool in the outer mitochondrial membrane to the inner mitochondrial membrane; a process mediated by the steroidogenic acute regulatory (StAR) protein .Molecular Structure Analysis
The basic chemical structure of cortisol is shown as a 21-carbon molecule derivative of cholesterol with four rings (A through D) and a side chain attached to the D ring . The essential components of the cortisol molecule responsible for glucocorticoid activity include hydroxyl groups at the 11, 17, and 21 positions along with a keto group at position 3 and a delta 4–5 .Chemical Reactions Analysis
The chemical reactions involving cortisol are complex and involve several enzymes. The rate-limiting step in steroidogenesis is where the side-chain cleavage enzyme (also known as CYP11A1, 450 scc) converts cholesterol into pregnenolone .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cortisol 21-β-D-Glucuronide Methyl Ester 2,3,5-Triacetate involves the protection of the hydroxyl groups on the cortisol molecule, followed by glucuronidation and methylation. The resulting compound is then triacetylated to yield the final product.", "Starting Materials": [ "Cortisol", "Glucuronic acid", "Methanol", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Triethylamine", "Dimethyl sulfate" ], "Reaction": [ "Protection of the 3-hydroxyl group of cortisol with acetic anhydride and pyridine", "Protection of the 21-hydroxyl group of cortisol with dimethyl sulfate and triethylamine", "Glucuronidation of the 17-hydroxyl group of cortisol with glucuronic acid and sodium hydroxide", "Methylation of the 11-hydroxyl group of cortisol with methanol and hydrochloric acid", "Triacetylation of the resulting compound with acetic anhydride and pyridine" ] } | |
CAS-Nummer |
24562-21-8 |
Produktname |
Cortisol 21-β-D-Glucuronide Methyl Ester 2,3,5-Triacetate |
Molekularformel |
C₃₄H₄₆O₁₄ |
Molekulargewicht |
678.72 |
Synonyme |
11β,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate; 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl-glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate; (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)
